molecular formula C12H12N2O3 B7840472 N1-formyl-tryptophan CAS No. 74257-18-4

N1-formyl-tryptophan

Cat. No. B7840472
CAS RN: 74257-18-4
M. Wt: 232.23 g/mol
InChI Key: KRUDZOGZZBVSHD-JTQLQIEISA-N
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Description

N1-formyl-tryptophan is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-formyl-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-formyl-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tryptophan Metabolism and Cancer Research

  • Tumor Immunotherapy : N1-formyl-tryptophan is a product of tryptophan metabolism, involved in cancer research. A study investigated epacadostat, an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), which catalyzes tryptophan degradation to N-formyl-kynurenine. IDO1 overexpression in solid malignancies promotes tumor escape from host immunosurveillance. The study found significant dose-dependent reductions in plasma kynurenine and the plasma kynurenine/tryptophan ratio, indicating effective inhibition of IDO1 activity, a pathway involving N1-formyl-tryptophan (Beatty et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activity : N1-protected tryptophan residue was used in synthesizing peptide derivatives that displayed varying degrees of antibacterial activities, demonstrating the antimicrobial potential of N1-formyl-tryptophan-related compounds (Abdel-Rahman et al., 2009).

Neurotransmitter Synthesis and Mental Health

  • Neurotransmitter Production : N1-formyl-tryptophan is associated with L-tryptophan metabolism, which is critical for serotonin synthesis. Studies have explored how disruptions in L-tryptophan metabolism impact various neurological and psychiatric disorders, indicating the relevance of N1-formyl-tryptophan in this context (Modoux et al., 2020).

Enzyme Function and Metabolic Studies

  • Enzymatic and Metabolic Research : Research on enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) includes studying their role in converting tryptophan to N-formylkynurenine. This has implications for understanding cellular signaling and pathological conditions, where N1-formyl-tryptophan is a key intermediate (Dolšak et al., 2020).

Nutritional Research

  • Nutritional Studies : Tryptophan is an essential amino acid for protein synthesis, and its metabolism to bioactive metabolites, including N-formyl-tryptophan, plays a role in various health conditions such as cardiovascular disease, depression, and immune function. This highlights N1-formyl-tryptophan's significance in nutrition and health (Friedman, 2018).

properties

IUPAC Name

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUDZOGZZBVSHD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568159
Record name 1-Formyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-formyl-tryptophan

CAS RN

74257-18-4
Record name 1-Formyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SMNA Hafez, EA Saber, NM Aziz, MY Kamel… - Naunyn-Schmiedeberg's …, 2023 - Springer
… Table 2 Energy scores for the complexes formed by the tested compound 1 and the reference 1 (N1-formyl-tryptophan) in the active site of SARS-CoV-2 enzyme (PDB:6LU7) (n = 8) …
Number of citations: 2 link.springer.com

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